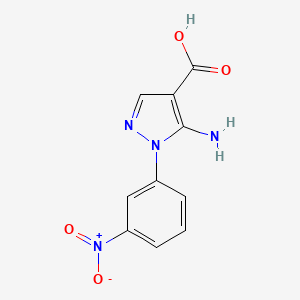

5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Description

5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based heterocyclic compound characterized by a nitro group at the meta position of the phenyl ring and a carboxylic acid group at the 4-position of the pyrazole core. Pyrazole derivatives are widely studied for their diverse biological activities, including antiviral, antibacterial, and enzyme inhibitory properties . The presence of the nitro group (-NO₂) introduces strong electron-withdrawing effects, which can influence the compound’s acidity, solubility, and intermolecular interactions, such as hydrogen bonding and π-stacking . The carboxylic acid moiety further enhances polarity, making it a key functional group for salt formation or derivatization into esters or amides for prodrug development .

Synthesis of this compound typically involves alkaline hydrolysis of its ethyl ester precursor under reflux conditions, followed by acidification to precipitate the carboxylic acid derivative .

Properties

IUPAC Name |

5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c11-9-8(10(15)16)5-12-13(9)6-2-1-3-7(4-6)14(17)18/h1-5H,11H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVLIFWKCSLHBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=C(C=N2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves a multi-step process. One common method includes the cyclization of suitable linear compounds through a tandem Knoevenagel-cyclocondensation reaction. This reaction involves aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in water and ethanol at room temperature . Another approach involves the use of alumina-silica-supported MnO2 as a recyclable catalyst in water, which facilitates the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine .

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. One-pot multicomponent reactions (MCRs) are favored due to their efficiency and reduced waste generation. The use of recyclable catalysts and green solvents, such as water, is common in industrial settings to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: Utilized in the development of agrochemicals and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound enhances acidity compared to methoxy (EDG) or phenyl (neutral) substituents . This may improve binding to biological targets requiring polar interactions.

- Crystallinity: Methoxy-substituted analogs show higher crystallinity (mp ~207–210°C), likely due to hydrogen-bonding networks involving the carboxylic acid and methoxy groups .

Research Findings and Trends

- Hydrogen-Bonding Networks: X-ray studies of analogs (e.g., 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid) reveal intermolecular hydrogen bonds between the carboxylic acid and amino groups, stabilizing crystal structures . The nitro group may introduce additional π-π stacking interactions.

- Structure-Activity Relationships (SAR): Para-substituted derivatives (e.g., methoxy, sulfamoyl) generally exhibit higher solubility than meta-substituted analogs due to reduced steric hindrance .

Biological Activity

5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid (often abbreviated as 5-Amino-3-NO2-pyrazole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C_10H_8N_4O_3

- Molecular Weight : 248.20 g/mol

- Purity : ≥95%

- InChI Key : MNVLIFWKCSLHBX-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit notable anticancer effects. For instance, derivatives of 1H-pyrazole have been shown to inhibit the growth of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231) : Compounds derived from pyrazole scaffolds demonstrated apoptosis-inducing activities, enhancing caspase-3 activity significantly at concentrations as low as 1.0 μM .

- Colorectal and Lung Cancer : Studies have reported that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the inhibition of microtubule assembly and DNA alkylation .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5-Amino-3-NO2-Pyrazole | MDA-MB-231 | 1.0 | Apoptosis induction via caspase activation |

| Other Pyrazoles | Various | Varies | Microtubule destabilization, DNA interaction |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been documented through various studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo .

Case Study: Inhibition of Inflammatory Markers

A recent study highlighted the ability of pyrazole derivatives to reduce LPS-induced TNFα release in human monocytes, suggesting a role in managing inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Destabilization : Similar compounds have been observed to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Caspase Activation : Induction of apoptosis through caspase pathways has been a key mechanism noted in various studies.

- Cytokine Inhibition : The ability to modulate inflammatory responses by inhibiting cytokine production is critical for its therapeutic potential.

Structure-Activity Relationship (SAR)

Recent research emphasizes the importance of specific substituents on the pyrazole ring for enhancing biological activity. The presence of nitro groups has been correlated with increased anticancer efficacy due to their involvement in DNA interactions and enzyme inhibition .

Q & A

Basic: What are the recommended synthetic routes for 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of β-keto esters or hydrazine derivatives with nitrophenyl-substituted precursors. For example, Vilsmeier–Haack formylation (used in analogous pyrazole syntheses) can introduce functional groups at specific positions . Optimization strategies include:

- Catalyst selection: Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Temperature control: Maintain 80–100°C to balance reaction rate and byproduct formation.

- Solvent polarity: Polar aprotic solvents (DMF, DCM) improve nitro-group stability and intermediate solubility .

Yield improvements (≥70%) are achievable via iterative purification (e.g., column chromatography) and stoichiometric adjustments (1.2:1 molar ratio of hydrazine to ketone precursor) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray crystallography: Resolves nitro-group orientation and hydrogen-bonding networks (e.g., mean C–C bond length = 0.002 Å, R factor = 0.043) .

- NMR spectroscopy:

- ¹H NMR: Identifies NH₂ protons (δ 6.2–6.8 ppm) and aromatic protons (δ 7.5–8.3 ppm for nitrophenyl) .

- ¹³C NMR: Confirms carboxylic acid carbonyl (δ ~170 ppm) and pyrazole ring carbons .

- IR spectroscopy: Detects carboxylic O–H stretches (~2500–3000 cm⁻¹) and nitro-group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Basic: How does the 3-nitro substituent influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

The electron-withdrawing nitro group increases acidity of the carboxylic moiety (pKa ~2.5–3.0) but reduces thermal stability above 150°C. Stability protocols:

- Storage: –20°C under inert atmosphere (N₂/Ar) to prevent nitro-group reduction .

- pH handling: Avoid alkaline conditions (pH >9) to prevent decarboxylation. Use buffered solutions (pH 4–6) for aqueous experiments .

Advanced: How can computational methods (e.g., DFT) predict reactivity or optimize synthetic pathways?

Methodological Answer:

Quantum chemical calculations (e.g., DFT at B3LYP/6-311G** level) model:

- Reaction pathways: Energy barriers for cyclization steps, identifying rate-limiting stages .

- Regioselectivity: Electron density maps predict nitro-group positioning during ring closure .

ICReDD’s integrated computational-experimental workflows reduce trial-and-error by simulating solvent effects and transition states, narrowing optimal conditions (e.g., 10–15% reduction in optimization time) .

Advanced: How to resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

Discrepancies (e.g., NMR vs. X-ray dihedral angles) arise from dynamic vs. static structures:

- Dynamic NMR: Assess rotational barriers of the nitrophenyl group (e.g., coalescence temperature experiments).

- Cross-validation: Compare hydrogen-bonding patterns in X-ray (e.g., N–H···O interactions ) with IR/NMR hydrogen-deuterium exchange data.

- Theoretical modeling: Overlay DFT-optimized geometries with crystallographic data to identify conformational flexibility .

Advanced: What strategies enable regioselective functionalization of the pyrazole ring for derivative synthesis?

Methodological Answer:

- Electrophilic substitution: Nitration at C5 is favored due to nitro-group meta-directing effects .

- Protecting groups: Use tert-butyloxycarbonyl (Boc) for NH₂ protection during carboxylate esterification .

- Cross-coupling: Suzuki-Miyaura reactions with Pd catalysts target C4 for aryl/heteroaryl introductions .

Basic: How do solubility properties impact experimental design in biological assays?

Methodological Answer:

The compound exhibits limited aqueous solubility (~0.5 mg/mL at 25°C). Strategies:

- Co-solvents: Use DMSO (≤5% v/v) for stock solutions; dilute in PBS for cell-based assays.

- Derivatization: Convert to methyl ester or amide derivatives to enhance lipid solubility .

Advanced: What reactor design principles ensure scalability while maintaining purity?

Methodological Answer:

- Continuous flow reactors: Improve heat/mass transfer for exothermic nitration steps .

- In-line analytics: UV/Vis monitoring detects intermediates (e.g., nitroso byproducts) for real-time adjustments .

- Separation technologies: Centrifugal partition chromatography (CPC) achieves >95% purity at multi-gram scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.